G 734
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Overview
Description
G 734 is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of biological activities. The structure of this compound consists of a quinoline ring system fused with a benzene ring, and an amine group attached at the fourth position. This compound exhibits unique chemical reactivity due to its aromatic nature and the presence of the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G 734 can be achieved through various methods. One common approach involves the condensation of aromatic amines with aldehydes or ketones under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst to form the quinoline ring system.
Another method involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation. This method is efficient and environmentally friendly, providing high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
G 734 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amine group or the aromatic ring undergoes substitution with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the substituents used.
Scientific Research Applications
G 734 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of G 734 involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring system.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Benzoquinoline: A broader category that includes various derivatives with different substituents.
Uniqueness
G 734 is unique due to the presence of the amine group at the fourth position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzo[h]quinolin-4-amine |
InChI |
InChI=1S/C13H10N2/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H2,14,15) |
InChI Key |
IMOBMABNUPLHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)N |
Synonyms |
G 734 G-734 |
Origin of Product |
United States |
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